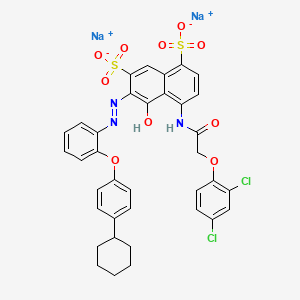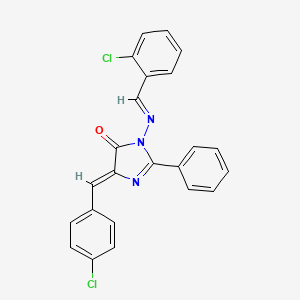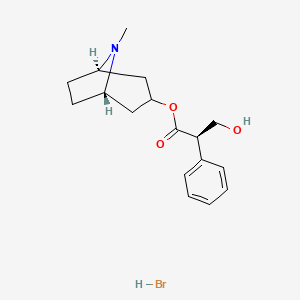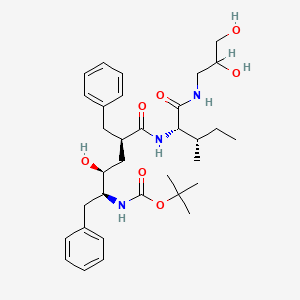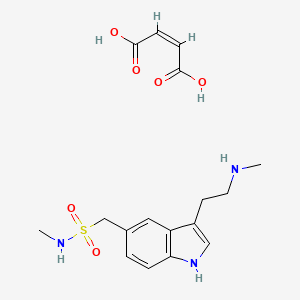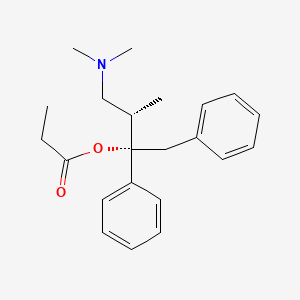![molecular formula C11H29N4O12P3 B12784501 2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives is a complex chemical compound. It is known for its unique structure, which includes multiple functional groups such as nitrilotris, dihydrogen phosphate esters, and ethoxylated imidazole derivatives. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives involves multiple steps. The process typically starts with the nitrilotris(ethanol) as the base compound. This is then reacted with dihydrogen phosphate esters under controlled conditions to form the tris(dihydrogen phosphate) ester. The ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine is then introduced to the reaction mixture, followed by the addition of 2-nortall-oil alkyl derivatives. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified using methods such as distillation, crystallization, or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives.
Applications De Recherche Scientifique
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives have a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrilotris and phosphate ester groups can interact with enzymes and proteins, affecting their activity. The ethoxylated imidazole derivatives can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, compounds with polyethylene glycol mono-C11-15-sec-alkyl ethers phosphates
- Ethanol, 2,2’,2’'-nitrilotris-, compounds with α-[2,4,6-tris(1-phenylethyl)phenyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), compounds with ethoxylated 4,5-dihydro-1H-imidazole-1-ethanamine 2-nortall-oil alkyl derivatives is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H29N4O12P3 |
|---|---|
Poids moléculaire |
502.29 g/mol |
Nom IUPAC |
2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H18NO12P3.C5H11N3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;6-1-3-8-4-2-7-5-8/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);5H,1-4,6H2 |
Clé InChI |
WVPSGOKCRZNIOO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C=N1)CCN.C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


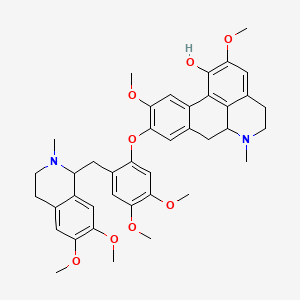
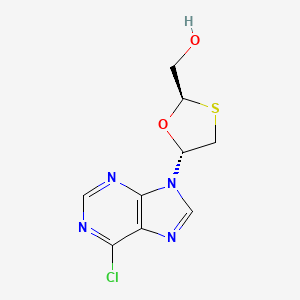


![[(4-Ethylphenyl)amino]carbonylphosphonic acid](/img/structure/B12784457.png)
